Mozenavir

Übersicht

Beschreibung

Mozenavir, also known as DMP-450, is an antiviral drug developed as a treatment for HIV/AIDS. It acts as an HIV protease inhibitor, binding to this target with high affinity. Despite promising results in early testing, this compound was unsuccessful in human clinical trials. studies continue into related derivatives .

Vorbereitungsmethoden

The synthetic routes and reaction conditions for mozenavir involve the preparation of cyclic urea-based human immunodeficiency virus type-1 protease inhibitors. The process includes the use of P1/P1’-substituted cyclic ureas

Analyse Chemischer Reaktionen

Mozenavir unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes.

Wissenschaftliche Forschungsanwendungen

Applications in HIV Treatment

Mozenavir was initially developed as a treatment for HIV/AIDS. Clinical studies have demonstrated its efficacy in reducing viral loads in treatment-naïve individuals with high baseline viral loads. In a study presented at the First International AIDS Society Conference, this compound showed comparable efficacy to indinavir, another protease inhibitor, with approximately 70% of participants achieving a viral load below 400 copies/ml after 48 weeks of treatment .

Key Findings:

- Efficacy: this compound demonstrated similar effectiveness to indinavir in reducing viral loads.

- Safety Profile: Lower rates of cholesterol elevation were observed in this compound recipients compared to those receiving indinavir .

- Dosing: Recommended dosing is one tablet twice daily.

Potential Applications Against SARS-CoV-2

Recent studies have explored this compound's potential against SARS-CoV-2 using in silico methods. Molecular docking studies indicate that this compound exhibits strong binding affinities to several critical proteins involved in the virus's lifecycle, including:

- Spike glycoprotein

- Transmembrane serine protease 2

- RNA-dependent RNA polymerase

- Main protease

- Human angiotensin-converting enzyme 2

- Furin

The binding energy values obtained from these studies suggest that this compound could effectively inhibit these targets, particularly furin, which had the lowest binding energy of -12.04 kcal/mol .

Binding Affinities Summary:

| Target Protein | Binding Energy (kcal/mol) |

|---|---|

| Furin | -12.04 |

| Human ACE-2 | -9.71 |

| Main Protease (Mpro) | -8.79 |

| RNA-dependent RNA Polymerase (RdRp) | -7.32 |

| Spike Glycoprotein | -7.09 |

| Transmembrane Serine Protease 2 | -7.08 |

These findings indicate that this compound may be a promising candidate for further development as an antiviral agent against COVID-19.

Case Studies and Clinical Trials

Several clinical trials have been conducted to evaluate this compound's safety and efficacy:

- HIV Treatment Study:

- In Silico Studies on SARS-CoV-2:

Safety and Side Effects

While this compound has shown promise in clinical settings, safety concerns were raised during its development due to QT prolongation observed in animal studies. However, subsequent human trials indicated no significant differences in QT scores compared to other treatments . Monitoring for adverse effects such as neutropenia was also emphasized.

Wirkmechanismus

Mozenavir exerts its effects by acting as an HIV protease inhibitor. It binds to the HIV protease enzyme with high affinity, preventing the enzyme from cleaving the Gag-Pol polyprotein. This inhibition disrupts the maturation of the virus, rendering it non-infectious . The molecular targets involved include the HIV protease enzyme, and the pathways affected are those related to viral replication and maturation.

Vergleich Mit ähnlichen Verbindungen

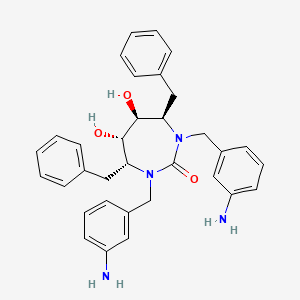

Mozenavir ist anderen HIV-Proteaseinhibitoren wie Ritonavir und Indinavir ähnlich. es hat einzigartige strukturelle Merkmale, darunter das Vorhandensein von zyklischen Harnstoff- und Aminobenzol-Molekülen. Diese Merkmale tragen zu seiner hohen Bindungsaffinität und Spezifität für das HIV-Proteaseenzym bei . Andere ähnliche Verbindungen umfassen Saquinavir und Nelfinavir, die ebenfalls als HIV-Proteaseinhibitoren wirken, aber unterschiedliche chemische Strukturen und Bindungsaffinitäten haben .

Biologische Aktivität

Mozenavir (formerly known as DMP-450) is a protease inhibitor that has garnered attention for its potential therapeutic applications against both HIV and SARS-CoV-2. This article explores the biological activity of this compound, focusing on its mechanisms of action, binding affinities, and clinical implications based on recent studies.

This compound functions primarily as an inhibitor of viral proteases, which are essential for viral replication. By inhibiting these enzymes, this compound disrupts the processing of viral proteins, thereby impairing the virus's ability to replicate and infect host cells.

Key Targets

- HIV Protease : this compound has shown efficacy against HIV by inhibiting the viral protease, which is crucial for the maturation of infectious virions.

- SARS-CoV-2 Targets : Recent studies have identified this compound as a potential inhibitor for several key proteins involved in SARS-CoV-2 replication:

- Spike (S) glycoprotein

- Main protease (Mpro)

- RNA-dependent RNA polymerase (RdRp)

- Furin

Molecular Docking Studies

Molecular docking studies have been instrumental in elucidating the binding affinities of this compound to various viral targets. The following table summarizes the binding energies observed during these studies:

| Target Protein | Binding Energy (kcal/mol) | Interactions |

|---|---|---|

| Furin | -12.04 | 5 Hydrogen bonds |

| Mpro | -8.79 | 2 Hydrogen bonds |

| RdRp | -7.32 | No Hydrogen bonds |

These results indicate that this compound exhibits a strong affinity for furin, suggesting it may effectively inhibit this target in SARS-CoV-2 .

HIV Treatment

In clinical trials, this compound was compared with indinavir in treatment-naïve individuals with high viral loads. Key findings include:

- After 48 weeks, approximately 70% of participants in both groups had viral loads below 400 copies/ml .

- This compound demonstrated a lower incidence of cholesterol elevation compared to indinavir, with less than 20% of this compound recipients experiencing this side effect .

SARS-CoV-2 Research

Recent studies have highlighted this compound's potential against SARS-CoV-2:

- In silico predictions indicated that this compound could effectively bind to critical viral proteins, outperforming other reference drugs in terms of binding energy .

- The drug's ability to inhibit furin suggests a novel approach to preventing the cleavage of the spike protein, which is essential for viral entry into host cells .

Side Effects and Safety Profile

While this compound has shown promise as an antiviral agent, concerns regarding its safety profile remain. Early studies indicated a potential link to QT prolongation; however, subsequent investigations reported no significant differences in QT intervals between this compound and indinavir recipients . Further research is needed to fully understand the long-term safety implications.

Eigenschaften

CAS-Nummer |

174391-92-5 |

|---|---|

Molekularformel |

C33H36N4O3 |

Molekulargewicht |

536.7 g/mol |

IUPAC-Name |

(4R,5S,6S,7R)-1,3-bis[(3-aminophenyl)methyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-diazepan-2-one |

InChI |

InChI=1S/C33H36N4O3/c34-27-15-7-13-25(17-27)21-36-29(19-23-9-3-1-4-10-23)31(38)32(39)30(20-24-11-5-2-6-12-24)37(33(36)40)22-26-14-8-16-28(35)18-26/h1-18,29-32,38-39H,19-22,34-35H2/t29-,30-,31+,32+/m1/s1 |

InChI-Schlüssel |

KYRSNWPSSXSNEP-ZRTHHSRSSA-N |

SMILES |

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O |

Isomerische SMILES |

C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O |

Kanonische SMILES |

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

174391-92-5 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Mozenavir; DMP-450; DMP 450; DMP450; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.